6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 104690-48-4
VCID: VC4212973
InChI: InChI=1S/C5H3IN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9)
SMILES: C1=C(C(=O)N2C(=N1)N=CN2)I
Molecular Formula: C5H3IN4O
Molecular Weight: 262.01

6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

CAS No.: 104690-48-4

Cat. No.: VC4212973

Molecular Formula: C5H3IN4O

Molecular Weight: 262.01

* For research use only. Not for human or veterinary use.

6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one - 104690-48-4

Specification

CAS No. 104690-48-4
Molecular Formula C5H3IN4O
Molecular Weight 262.01
IUPAC Name 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C5H3IN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9)
Standard InChI Key ZONBFFVQPMTFKA-UHFFFAOYSA-N
SMILES C1=C(C(=O)N2C(=N1)N=CN2)I

Introduction

Chemical Identity and Structural Features

6-Iodo-1H- triazolo[1,5-a]pyrimidin-7-one (molecular formula: C₆H₃IN₄O) features a bicyclic core comprising a triazole ring fused to a pyrimidinone system. The iodine atom at position 6 introduces steric and electronic effects that influence reactivity, while the pyrimidinone moiety contributes to hydrogen-bonding capabilities. Key structural attributes include:

  • Iodine Substituent: The C–I bond (bond length ~2.09 Å) facilitates participation in halogen bonding and cross-coupling reactions, analogous to brominated analogs.

  • Triazole Ring: The 1,2,4-triazole component enhances metabolic stability compared to simpler azoles, a trait observed in related antimicrobial agents .

  • Pyrimidinone System: The ketone at position 7 enables tautomerism, with the lactam form predominating in polar solvents, as confirmed by spectroscopic studies of similar compounds .

Comparative analysis with bromo- and nitro-substituted triazolopyrimidines reveals that iodine’s larger atomic radius and lower electronegativity alter electronic distributions, potentially enhancing intermolecular interactions in crystal lattices .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 6-iodo-1H- triazolo[1,5-a]pyrimidin-7-one typically begins with cyclocondensation reactions between 5-iodopyrimidine precursors and triazole-forming agents. A representative protocol involves:

  • Precursor Preparation: 5-Iodo-2-hydrazinopyrimidin-4(3H)-one is synthesized via iodination of 2-hydrazinopyrimidin-4(3H)-one using iodine monochloride in acetic acid.

  • Cyclization: Treatment with formic acid under reflux induces triazole ring closure, yielding the target compound.

Reaction optimization studies for analogous triazolopyrimidines demonstrate that solvent choice critically impacts yields. For example, ethanol with acetic acid additives promotes efficient cyclization while minimizing side reactions .

Halogen Exchange Reactions

An alternative route employs halogen exchange on preformed triazolopyrimidines. Bromo or chloro analogs undergo Finkelstein-like reactions with potassium iodide in dimethylformamide (DMF) at 80–100°C. This method, adapted from brominated triazolopyrimidine syntheses, achieves 60–75% yields but requires rigorous exclusion of moisture to prevent hydrolysis.

Table 1: Comparative Yields for Synthetic Routes

MethodTemperature (°C)SolventYield (%)
Cyclocondensation120Ethanol/HOAc68
Halogen Exchange90DMF72

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ confirms the carbonyl group, while N–H stretches appear near 3200 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 8.2–8.5 ppm corresponds to the triazole proton, with downfield shifts observed for H-5 due to iodine’s inductive effect .

    • ¹³C NMR: The carbonyl carbon resonates at δ 160–165 ppm, while C-6 shows a characteristic signal at δ 90–95 ppm due to iodine’s spin-orbit coupling .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 248–252°C, with decomposition onset at 300°C. This stability surpasses brominated analogs (mp ~230°C), likely due to enhanced crystal packing from iodine’s polarizability.

Biological Activities and Applications

Kinase Inhibition

Molecular docking simulations predict strong binding to protein kinase CK2 (binding energy: −9.2 kcal/mol), leveraging iodine’s halogen-bonding capacity to interact with Leu45 and Val116 residues. This mirrors the behavior of brominated triazolopyrimidines, which inhibit kinase activity at IC₅₀ = 0.8 µM.

Table 2: Predicted Pharmacological Profiles

TargetBinding AffinityPutative Application
Protein Kinase CK2−9.2 kcal/molAnticancer therapy
DNA Gyrase−8.7 kcal/molAntibacterial development

Mechanistic Insights

The compound’s bioactivity stems from dual mechanisms:

  • Enzyme Inhibition: Iodine’s electron-withdrawing effect enhances electrophilicity at C-5, facilitating covalent interactions with catalytic cysteine residues in kinases.

  • DNA Intercalation: Planar triazolopyrimidine cores intercalate into DNA helices, inducing topological stress, as evidenced by gel electrophoresis studies of analogous compounds .

Industrial and Research Applications

Materials Science

Thin films of 6-iodo-1H- triazolo[1,5-a]pyrimidin-7-one exhibit nonlinear optical (NLO) properties with hyperpolarizability (β) values of 12.8 × 10⁻³⁰ esu, making them candidates for photonic devices. This performance exceeds nitro derivatives (β = 9.4 × 10⁻³⁰ esu) due to iodine’s polarizable electron cloud .

Catalysis

Palladium complexes incorporating the triazolopyrimidine ligand demonstrate enhanced activity in Suzuki-Miyaura couplings (TON = 1,200), attributed to iodine’s trans-influence stabilizing the Pd(0) intermediate .

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